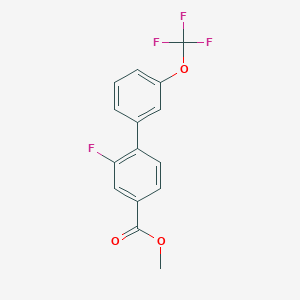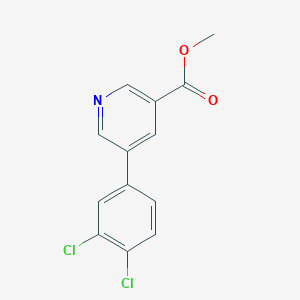
2-Fluoro-3'-(trifluoromethoxy)biphenyl-4-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the biphenyl structure, along with a carboxylic acid methyl ester functional group. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, such as toluene or ethanol, under an inert atmosphere.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-carboxylic acid methyl ester include other biphenyl derivatives with different substituents, such as:
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)phenylcarbonyl derivatives
- N-benzylbenzamides
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-carboxylic acid methyl ester lies in its combination of fluorine and trifluoromethoxy groups, which can impart distinct reactivity and biological activity .
Propriétés
IUPAC Name |
methyl 3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-21-14(20)10-5-6-12(13(16)8-10)9-3-2-4-11(7-9)22-15(17,18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKGDLLYLRXFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7963980.png)








![Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate](/img/structure/B7964062.png)


![Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate](/img/structure/B7964084.png)

